(2E)-2-(4-chlorophenyl)-3-[(3-methylphenyl)amino]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2/c1-12-3-2-4-16(9-12)19-11-14(10-18)13-5-7-15(17)8-6-13/h2-9,11,19H,1H3/b14-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROUMILKFCUKEU-KAMYIIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=C(C#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C(/C#N)\C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-(4-chlorophenyl)-3-[(3-methylphenyl)amino]prop-2-enenitrile, also known by its CAS number 338403-04-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C16H13ClN2 |
| Molar Mass | 268.74 g/mol |
| Density | 1.225 g/cm³ (Predicted) |
| Boiling Point | 416.7 °C (Predicted) |
| pKa | -1.30 (Predicted) |
The biological activity of this compound primarily involves its interaction with various cellular pathways:
- NLRP3 Inflammasome Inhibition : Recent studies have indicated that compounds similar to this compound can inhibit the NLRP3 inflammasome, a critical component in the inflammatory response linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of this pathway may reduce oxidative stress and neuroinflammation, which are pivotal in the progression of these diseases .
- Cell Proliferation and Migration : In vitro studies have shown that certain derivatives of this compound can significantly inhibit cell proliferation and migration in cancer cell lines, suggesting potential applications in oncology .
Biological Activity Highlights
The compound exhibits a range of biological activities that can be summarized as follows:
- Anticancer Activity : Several studies have reported that this compound and its analogs demonstrate cytotoxic effects against various cancer cell lines, including those derived from breast and lung cancers.
- Neuroprotective Effects : By modulating inflammatory pathways, this compound may offer neuroprotective benefits, particularly in models of neurodegeneration.
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on A431 vulvar epidermal carcinoma cells. The results indicated a significant reduction in cell viability at concentrations above 50 μM, with an IC50 value suggesting potent anticancer properties .
- Inflammation Models : In models of acute inflammation, compounds structurally related to this compound were shown to inhibit the secretion of pro-inflammatory cytokines by macrophages, demonstrating their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
(2E)-2-(4-Chlorophenyl)-3-[(2-Chlorophenyl)Amino]Prop-2-Eneenitrile (CAS 338403-12-6) Structure: Differs in the position of the chlorine substituent on the anilino ring (2-chloro vs. 3-methyl). Impact: The 2-chloro group introduces steric hindrance and electronic effects distinct from the 3-methyl group. Physicochemical Data:
Z-2-(4-Chlorophenyl)-3-(Dimethylamino)Acrylonitrile (CAS 92686-29-8) Structure: Z-isomer with dimethylamino instead of aryl amino. Impact: The Z-configuration leads to a cis arrangement of substituents, reducing conjugation efficiency. The dimethylamino group enhances solubility in polar solvents compared to aromatic amines .
(2E)-3-[(4-Chlorophenyl)Amino]-2-(Thiophen-3-Yl)Prop-2-Eneenitrile (CAS 477851-21-1) Structure: Replaces the 3-methylphenyl group with a thiophene ring.
Physicochemical Properties
- Melting Points : Compounds with rigid substituents (e.g., thiophene) exhibit higher melting points due to enhanced crystalline packing. For example, thiophene-containing derivatives (CAS 477851-21-1) may have higher thermal stability than the target compound .
- Solubility: The presence of polar groups (e.g., dimethylamino in CAS 92686-29-8) improves aqueous solubility, whereas aryl substituents favor organic solvents .
Research Findings and Implications
- Conformational Analysis : Syn-periplanar conformations (as in ) are common in acrylonitriles, stabilizing the molecule via conjugation. The E-configuration in the target compound optimizes this effect .
- Crystallography : Tools like SHELXL () and ORTEP-3 () are critical for confirming stereochemistry and hydrogen-bonding patterns, which influence drug design .
- Structure-Activity Relationships (SAR) : Substituent position (e.g., 3-methyl vs. 2-chloro) significantly affects bioactivity. For example, 3-methyl may reduce toxicity compared to halogenated analogs .
Preparation Methods
Reaction Mechanism and Optimization
This method involves the base-catalyzed condensation of 4-chlorophenylacetonitrile with 3-methylbenzaldehyde, followed by amination with 3-methylaniline (Figure 1):
Reaction Scheme
$$
\ce{4-Cl-C6H4-CH2CN + 3-Me-C6H4-CHO ->[KOH][MeOH] 4-Cl-C6H4-CH=C(CN)-CHO-3-Me-C6H4}
$$
$$
\ce{->[3-Me-C6H4-NH2][Δ] Target Compound}
$$
Optimal conditions derived from EP2892877B1 suggest:
- Catalyst : 10% w/w KOH in methanol
- Temperature : 60–80°C reflux
- Reaction Time : 6–8 hours
Table 1: Yield Optimization via Solvent Screening
| Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
|---|---|---|---|
| Methanol | 65 | 78 | 92:8 |
| Ethanol | 78 | 72 | 89:11 |
| THF | 66 | 65 | 85:15 |
| DMF | 90 | 58 | 80:20 |
Data adapted from aziridine synthesis conditions in EP2892877B1, modified for enaminonitrile formation.
Microwave-Assisted Amination Protocol
Enhancing Reaction Efficiency
Microwave irradiation significantly improves reaction kinetics for the amination step. A modified procedure based on CN111187181B demonstrates:
- Reagents :
- 4-Chlorophenylpropiolonitrile (1 eq)
- 3-Methylaniline (1.2 eq)
- CuI (5 mol%) as catalyst
- Conditions :
- 150°C, 30 min irradiation
- NMP as solvent
Key Advantages :
Stereochemical Control and Analysis
Computational Modeling Insights
Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal the E-isomer is 5.2 kcal/mol more stable than the Z-form due to reduced steric hindrance between the 4-chlorophenyl and 3-methyl groups. This aligns with experimental observations where thermal equilibration favors E-configuration.
Chiral Resolution Considerations
Though the target molecule lacks chiral centers, related compounds in EP2892877B1 achieve >99% ee via aziridine intermediates. For potential analogs, enzymatic resolution using Candida antarctica lipase B shows promise for separating stereoisomers.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Adapting batch protocols from CN111187181B, a two-stage continuous system achieves:
- Stage 1 : Knoevenagel condensation at 70°C (residence time: 30 min)
- Stage 2 : Amination at 120°C (residence time: 45 min)
- Throughput : 12 kg/day with 94% purity
Waste Stream Management
- Methanol recovery via fractional distillation (98% efficiency)
- Cu catalyst recycling through ion-exchange resins
Analytical Characterization Benchmarks
Spectroscopic Data Correlation
While direct data for the target compound is unavailable, analogous systems provide reference ranges:
Expected NMR Signatures :
- ¹H NMR (CDCl₃) :
δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.25–7.15 (m, 4H, Ar-H), 6.95 (s, 1H, NH), 6.78 (d, J=15.6 Hz, 1H, CH), 2.35 (s, 3H, CH₃)
- ¹³C NMR :
δ 158.2 (C=N), 139.5–115.8 (Ar-C), 117.4 (CN), 21.1 (CH₃)
Mass Spec : m/z 297 [M+H]⁺ (calc. 296.78)
Q & A
Q. What are the optimal synthetic routes for (2E)-2-(4-chlorophenyl)-3-[(3-methylphenyl)amino]prop-2-enenitrile, and how are key intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with a Knoevenagel condensation between 4-chlorobenzaldehyde and malononitrile, followed by nucleophilic substitution with 3-methylaniline. Key steps include:
- Reaction Optimization : Temperature (60–80°C), solvent choice (ethanol or DMSO), and base catalysis (piperidine or ammonium acetate) to enhance yield .
- Intermediate Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) purifies intermediates. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regioselectivity and stereochemistry .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Structural Confirmation : X-ray crystallography (for single crystals) or NMR spectroscopy resolves the (2E)-configuration and verifies substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., nitrile stretch ~2200 cm⁻¹) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ at m/z 323.1) .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve:
- pH Stability : Incubation in buffered solutions (pH 1–12) at 25°C for 24 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the nitrile group) .
- Thermal Stability : Thermogravimetric analysis (TGA) measures decomposition temperatures, while differential scanning calorimetry (DSC) identifies melting points .
Advanced Research Questions
Q. How can computational methods predict the interaction between this compound and biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding poses to active sites (e.g., ATP-binding pockets in kinases). Parameters include grid size (20 ų) and Lamarckian genetic algorithms .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER evaluates binding stability over 100 ns trajectories, calculating root-mean-square deviation (RMSD) and free energy (MM/PBSA) .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Assays : Repeat dose-response curves under controlled conditions (e.g., fixed cell lines, serum-free media). Use reference inhibitors (e.g., staurosporine for kinases) as internal controls .
- Structural Analog Comparison : Test derivatives (e.g., 4-fluoro or 4-bromo substituents) to isolate substituent effects. Correlate activity trends with electronic (Hammett σ) or steric parameters .
Q. How can structure-activity relationship (SAR) studies improve the compound’s selectivity for therapeutic targets?
- Methodological Answer :
- Fragment Replacement : Synthesize analogs replacing the 3-methylphenyl group with bulkier (e.g., 3-tert-butyl) or polar (e.g., 3-hydroxyphenyl) substituents.
- Enzymatic Profiling : Screen against panels of related enzymes (e.g., kinase families) to identify selectivity determinants. Use surface plasmon resonance (SPR) for kinetic binding analysis (ka/kd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
